4-(3-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile
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Overview
Description
4-(3-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile is a chemical compound with the molecular formula C13H12FNO2 It is a fluorinated derivative of tetrahydropyran, which is a six-membered oxygen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile typically involves the reaction of 3-fluorobenzoyl chloride with tetrahydro-2H-pyran-4-carbonitrile in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Fluorobenzoic acid or fluorobenzophenone derivatives.
Reduction: Fluorobenzyl alcohol derivatives.
Substitution: Various substituted fluorobenzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable component in drug design .
Comparison with Similar Compounds
Similar Compounds
4-Cyanotetrahydropyran: A structurally similar compound without the fluorobenzoyl group.
3-Fluoro-4-(tetrahydro-2H-pyran-2-yl)benzonitrile: Another fluorinated derivative with a different substitution pattern.
Uniqueness
4-(3-Fluorobenzoyl)tetrahydro-2H-pyran-4-carbonitrile is unique due to the presence of both the fluorobenzoyl and tetrahydropyran moieties. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications .
Properties
Molecular Formula |
C13H12FNO2 |
---|---|
Molecular Weight |
233.24 g/mol |
IUPAC Name |
4-(3-fluorobenzoyl)oxane-4-carbonitrile |
InChI |
InChI=1S/C13H12FNO2/c14-11-3-1-2-10(8-11)12(16)13(9-15)4-6-17-7-5-13/h1-3,8H,4-7H2 |
InChI Key |
BEODUSZUKDTXTC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C#N)C(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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